4'-Bromovalerophenone-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

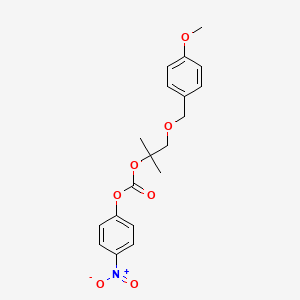

IUPAC Name |

[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO7/c1-19(2,13-25-12-14-4-8-16(24-3)9-5-14)27-18(21)26-17-10-6-15(7-11-17)20(22)23/h4-11H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPBPKZDIHSKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=C(C=C1)OC)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662106 | |

| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-54-3 | |

| Record name | 2-[(4-Methoxyphenyl)methoxy]-1,1-dimethylethyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 4'-Bromovalerophenone-d9

An In-depth Technical Guide to the Chemical Properties of 4'-Bromovalerophenone-d9

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of isotopically labeled compounds is paramount for their effective application in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. This guide provides a detailed overview of the chemical characteristics of this compound, a deuterated analog of 4'-Bromovalerophenone.

Core Chemical Properties

This compound is a stable isotope-labeled derivative of 4'-Bromovalerophenone. The deuteration is typically on the valerophenone side chain, which provides a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

Physicochemical and Spectroscopic Data

The introduction of nine deuterium atoms significantly alters the molecular weight of the compound without substantially changing its chemical reactivity. Key physicochemical and spectroscopic data for both the deuterated and non-deuterated forms are summarized below for comparative analysis.

| Property | 4'-Bromovalerophenone | This compound | Reference |

| Molecular Formula | C₁₁H₁₃BrO | C₁₁H₄D₉BrO | [] |

| Molecular Weight | 241.12 g/mol | 250.18 g/mol | [] |

| Appearance | Yellow crystalline powder | Not specified, likely similar to parent | [2][3] |

| Melting Point | 34-36 °C | Not specified, expected to be similar to parent | [][2][4][5] |

| Boiling Point | 168-169 °C at 20 mmHg | Not specified, expected to be similar to parent | [][2][4][5] |

| Solubility | Soluble in chloroform and ethyl acetate (sparingly). | Not specified, expected to be similar to parent | [2][3][5] |

| ¹H NMR Spectrum | Data available for parent compound. | Expected to show absence of signals from the deuterated alkyl chain. | [6] |

| Mass Spectrum | Data available for parent compound. | Expected to show a molecular ion peak shifted by +9 m/z units compared to the parent. | [6] |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary functional groups: the aryl bromide and the ketone.[7]

-

Aryl Bromide : The bromine atom on the phenyl ring is generally unreactive towards traditional nucleophilic aromatic substitution but serves as an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[7] This allows for the introduction of a wide variety of substituents at the 4-position.[7]

-

Carbonyl Group : The ketone functionality can undergo standard reactions such as reduction to a secondary alcohol, reductive amination, and formation of imines or oximes.[7]

The stability of related compounds, such as synthetic cathinones, has been studied, showing degradation in methanolic solutions at room and refrigerated temperatures, while being more stable in acetonitrile and unpreserved urine.[8] It is advisable to store this compound in a cool, dry place, and for long-term storage, a freezer is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4'-Bromovalerophenone are provided below. These can be adapted for its deuterated analog by using the appropriate deuterated starting materials.

Synthesis of 4'-Bromovalerophenone

A general procedure for the synthesis of 4'-Bromovalerophenone involves a Grignard reaction.[2][5]

Materials:

-

4-bromo-N,N-dimethylbenzamide

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Butylmagnesium bromide in diethyl ether (Et₂O)

-

Dichloromethane (CH₂Cl₂)

-

15% aqueous hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and DTBMP (1.2 eq.) in CH₂Cl₂ is cooled to -78 °C.[2][5]

-

Tf₂O (1.2 eq.) is added dropwise, and the reaction mixture is allowed to warm to 0 °C over 2 hours.[2][5]

-

The mixture is re-cooled to -78 °C, and a solution of butylmagnesium bromide (1.0 eq.) in Et₂O is added dropwise.[2][5][7] Stirring is continued at this temperature for 2 hours.[2][5][7]

-

The organic layer is separated, and the aqueous phase is extracted with ether.[2][5][7]

-

The combined organic layers are washed, dried over anhydrous Na₂SO₄, filtered, and concentrated.[2][5]

-

The crude product is purified by silica gel column chromatography.[2][5]

To synthesize this compound, one would substitute butylmagnesium bromide with its deuterated counterpart, butyl-d9-magnesium bromide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 500 MHz).[9] For ¹H NMR of this compound, the characteristic signals for the butyl chain protons will be absent.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC) or direct infusion.

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI).

-

Data Analysis: Analyze the resulting mass spectrum. For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 9 units higher than that of the unlabeled compound.

Synthetic Utility and Logical Workflow

4'-Bromovalerophenone and its deuterated analog are valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research.[7] The presence of two distinct reactive sites allows for a stepwise functionalization, making it a versatile building block.

Caption: Synthetic pathways originating from 4'-Bromovalerophenone.

References

- 2. 4'-BROMOVALEROPHENONE | 7295-44-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4 -Bromovalerophenone = 98 7295-44-5 [sigmaaldrich.com]

- 5. 4'-BROMOVALEROPHENONE | 7295-44-5 [amp.chemicalbook.com]

- 6. 4'-Bromovalerophenone | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-Bromovalerophenone | High-Purity Research Chemical [benchchem.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 4'-Bromovalerophenone-d9

This technical guide provides comprehensive information on 4'-Bromovalerophenone-d9, a deuterated stable isotope-labeled internal standard. Given the limited specific experimental data for the deuterated form, this guide also includes extensive data on its non-deuterated analog, 4'-Bromovalerophenone (CAS: 7295-44-5), to serve as a valuable reference for researchers, scientists, and drug development professionals. Stable isotope-labeled compounds are critical for quantitative analysis using mass spectrometry, acting as internal standards in pharmacokinetic studies, metabolic profiling, and clinical diagnostics.

Chemical Identity and Structure

This compound is the deuterated form of 4'-Bromovalerophenone, where nine hydrogen atoms on the pentanoyl chain have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of 4'-Bromovalerophenone.

Structure of this compound:

(Note: This is a simplified representation. The exact positions of deuterium atoms on the pentyl chain are presumed from the "-d9" nomenclature.)

Table 1: Chemical Identifiers

| Identifier | This compound | 4'-Bromovalerophenone |

| Synonyms | 1-(4-Bromophenyl)-1-pentanone-d9, 1-Bromo-4-pentanoylbenzene-d9 | p-Bromovalerophenone, 1-(4-Bromophenyl)pentan-1-one[1][2] |

| CAS Number | Not available | 7295-44-5[1][2][3][4] |

| Molecular Formula | C₁₁H₄D₉BrO[5] | C₁₁H₁₃BrO[1][2][4][6][] |

| Molecular Weight | 250.18 g/mol [5] | 241.12 g/mol [1][4][6][] |

| InChIKey | STYJKBMRWQQJIS-UHFFFAOYSA-N | STYJKBMRWQQJIS-UHFFFAOYSA-N[2][] |

Physicochemical Properties

The following table summarizes the key physicochemical properties. The data is primarily for the non-deuterated 4'-Bromovalerophenone, as these properties are expected to be very similar for the deuterated analog.

Table 2: Physicochemical Data of 4'-Bromovalerophenone

| Property | Value |

| Appearance | Yellow crystalline powder[6][] |

| Melting Point | 34-36 °C[6][][8] |

| Boiling Point | 168-169 °C at 20 mmHg[6][][8] |

| Solubility | Soluble in chloroform and ethyl acetate (sparingly)[6] |

| Purity | Typically ≥95%[6] |

Synthesis and Quality Control

The synthesis of 4'-Bromovalerophenone typically involves the Friedel-Crafts acylation of bromobenzene with valeryl chloride or a similar synthetic route. The synthesis of the deuterated analog would require the use of a deuterated valeroyl synthon.

References

- 1. 4'-Bromovalerophenone | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Bromovalerophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 4'-Bromovalerophenone | High-Purity Research Chemical [benchchem.com]

- 4. 4'-BROMOVALEROPHENONE | 7295-44-5 [chemicalbook.com]

- 5. clinivex.com [clinivex.com]

- 6. benchchem.com [benchchem.com]

- 8. 4'-BROMOVALEROPHENONE | 7295-44-5 [amp.chemicalbook.com]

In-Depth Technical Guide to the Mass Spectrum Analysis of 4'-Bromovalerophenone-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 4'-Bromovalerophenone-d9, a deuterated analog of the valuable aromatic ketone intermediate, 4'-Bromovalerophenone. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for analysis, and presents data in a clear, comparative format. This guide is intended to assist researchers in identifying and characterizing this compound in various experimental settings.

Introduction

4'-Bromovalerophenone is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents due to the reactivity of its aryl bromide and ketone functional groups.[1] The use of its deuterated analog, this compound, is crucial in metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative analysis by mass spectrometry.[2][3][4] Deuterium labeling provides a distinct mass shift, allowing for the differentiation and accurate quantification of the analyte from its non-deuterated counterpart.[3] This guide focuses on the interpretation of the mass spectrum of this compound, which is essential for its unambiguous identification.

The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly equal abundance (approximately 1:1 ratio).[5][6] This leads to two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[5][7]

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of non-deuterated 4'-Bromovalerophenone (C11H13BrO) is approximately 240.01 g/mol for the 79Br isotope and 242.01 g/mol for the 81Br isotope.[8] For the deuterated analog, this compound, where the nine hydrogens on the valerophenone chain are replaced by deuterium, the predicted molecular weight will increase by 9 Da.

Predicted Molecular Ion Peaks for this compound:

-

M+ (containing 79Br): m/z = 249

-

M+2 (containing 81Br): m/z = 251

The mass spectrum is expected to show a prominent pair of molecular ion peaks at m/z 249 and 251, with approximately equal relative intensities.

Fragmentation Pathway

The primary fragmentation of ketones in mass spectrometry is typically initiated by cleavage of the bond alpha to the carbonyl group. For this compound, two main alpha-cleavage pathways are anticipated:

-

Cleavage of the C-C bond between the carbonyl group and the deuterated butyl chain: This results in the formation of a stable bromobenzoyl cation.

-

Cleavage of the C-C bond between the carbonyl group and the bromophenyl ring: This leads to the formation of a deuterated acylium ion.

The presence of the bromine atom on the phenyl ring will also influence the fragmentation, with many of the resulting fragments exhibiting the characteristic 1:1 isotopic pattern.

Data Presentation

The following table summarizes the predicted key fragment ions for this compound based on the known fragmentation of 4'-Bromovalerophenone and general principles of mass spectrometry.

| Predicted m/z (79Br / 81Br) | Proposed Fragment Ion Structure | Description of Fragmentation |

| 249 / 251 | [Br-C₆H₄-CO-C₄D₉]⁺ | Molecular Ion |

| 183 / 185 | [Br-C₆H₄-CO]⁺ | Alpha-cleavage: loss of the deuterated butyl radical (•C₄D₉) |

| 155 / 157 | [Br-C₆H₄]⁺ | Loss of carbon monoxide (CO) from the bromobenzoyl cation |

| 126 | [C₄D₉-CO]⁺ | Alpha-cleavage: loss of the bromophenyl radical (•C₆H₄Br) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound due to its volatility.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the sample solution (dissolved in a suitable solvent like dichloromethane or ethyl acetate) is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350.

Visualization of Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

- 1. 4'-Bromovalerophenone | High-Purity Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. 4'-Bromovalerophenone | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Forensic Toxicology

For Researchers, Scientists, and Drug Development Professionals

In the high-stakes field of forensic toxicology, the accuracy and reliability of analytical data are paramount. The definitive identification and quantification of drugs and their metabolites in complex biological matrices can have profound legal and medical consequences. This in-depth technical guide explores the pivotal role of deuterated internal standards in achieving the highest level of confidence in forensic toxicological analysis. By providing a chemically analogous yet mass-distinguishable reference, deuterated internal standards have become the undisputed gold standard for robust and defensible analytical results.

The Core Principle: Mitigating Analytical Variability

The fundamental challenge in forensic toxicology is the inherent variability of the analytical process. From sample collection and preparation to instrumental analysis, numerous factors can influence the final measurement, leading to inaccurate quantification. The primary purpose of an internal standard is to compensate for these variations. An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical workflow.[1][2]

Deuterated internal standards, which are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are considered the most effective tools for this purpose.[1][3] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they experience the same effects during extraction, chromatography, and ionization.[1][2]

The "Matrix Effect": A Critical Challenge

One of the most significant hurdles in bioanalysis is the "matrix effect," where co-eluting endogenous components in biological samples (e.g., blood, urine, tissue) can suppress or enhance the ionization of the target analyte in the mass spectrometer.[1][4] This can lead to significant inaccuracies in quantification. Because deuterated internal standards co-elute with the analyte, they are subjected to the same matrix effects.[1][5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification.[1]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:

-

Enhanced Accuracy and Precision: By compensating for matrix effects and other analytical variabilities, deuterated standards significantly improve the accuracy and precision of quantitative results.

-

Improved Method Robustness: Methods employing deuterated standards are less susceptible to variations in sample preparation and instrument performance.

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[6]

Quantitative Data Summary

The superior performance of deuterated internal standards is evident in the quantitative data from numerous studies. The following tables summarize the improvements in accuracy and precision when using deuterated standards compared to methods without an internal standard or with a structural analog.

Table 1: Comparison of Accuracy and Precision for the Quantification of a Synthetic Cannabinoid in Whole Blood

| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Deuterated Internal Standard | 1 | 98.7 | 4.2 |

| 10 | 101.2 | 3.1 | |

| 100 | 99.5 | 2.5 | |

| Structural Analog | 1 | 85.3 | 12.8 |

| 10 | 92.1 | 9.5 | |

| 100 | 94.6 | 7.8 | |

| No Internal Standard | 1 | 65.2 | 25.4 |

| 10 | 78.9 | 18.9 | |

| 100 | 82.4 | 15.3 |

Table 2: Matrix Effect Comparison for the Analysis of Opioids in Urine

| Analyte | Internal Standard Type | Matrix Effect (%) |

| Morphine | Morphine-d3 | 98.2 |

| Structural Analog | 75.6 | |

| Codeine | Codeine-d3 | 99.1 |

| Structural Analog | 80.3 | |

| Oxycodone | Oxycodone-d6 | 101.5 |

| Structural Analog | 88.9 |

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. The following sections provide detailed methodologies for the analysis of opioids in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

Spiking: To a 100 µL aliquot of whole blood (calibrator, quality control, or unknown sample), add 25 µL of the deuterated internal standard working solution (a mixture of the deuterated analogs of the target opioids in methanol).

-

Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of opioids.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for opioid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

-

Mandatory Visualizations

Experimental Workflow for Opioid Analysis

The following diagram illustrates the general workflow for the quantitative analysis of opioids in a forensic toxicology laboratory using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. waters.com [waters.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 4'-Bromovalerophenone-d9: Molecular Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of the deuterated stable isotope-labeled compound, 4'-Bromovalerophenone-d9. Intended for use in research and development, particularly in pharmacokinetic and metabolic studies, this document outlines the compound's key physicochemical data, a representative analytical protocol, and logical diagrams to illustrate its characterization workflow.

Core Compound Data

This compound is the deuterated analog of 4'-Bromovalerophenone. Stable isotope labeling is a critical tool in drug discovery and development, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its use as an internal standard.

The following table summarizes the molecular formula and weight for both 4'-Bromovalerophenone and its deuterated form, this compound. The data for the deuterated compound is based on the chemically plausible structure where the nine hydrogen atoms on the butyl chain are substituted with deuterium.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4'-Bromovalerophenone | C₁₁H₁₃BrO | 241.12[1][2][3] |

| This compound | C₁₁H₄D₉BrO | 250.18[4][5] |

Experimental Protocols

The following is a representative experimental protocol for the characterization and quantification of this compound, typical in a drug metabolism and pharmacokinetics (DMPK) laboratory setting.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix (e.g., human plasma). This protocol assumes its use as an internal standard for the quantification of non-labeled 4'-Bromovalerophenone.

2. Materials and Reagents:

-

This compound (Internal Standard)

-

4'-Bromovalerophenone (Analyte)

-

Control Human Plasma (K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Ultrapure Water

-

96-well collection plates

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

4. Standard Solution Preparation:

-

Prepare stock solutions of 4'-Bromovalerophenone and this compound in ACN at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in control plasma.

-

Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in ACN.

5. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in ACN).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

6. LC-MS/MS Conditions:

-

HPLC:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in ACN

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transition for 4'-Bromovalerophenone: To be determined by infusion and optimization

-

MRM Transition for this compound: To be determined by infusion and optimization

-

Collision Energy and other source parameters to be optimized for maximum signal intensity.

-

7. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a 1/x² weighting.

-

Determine the concentration of the unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate key logical and workflow relationships relevant to the use of this compound in a research context.

Caption: Logical relationship between compound identity and key properties.

Caption: Experimental workflow for bioanalytical quantification.

References

Understanding Deuterium Isotope Effects in Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful and increasingly common strategy in drug discovery and development. This isotopic labeling, often referred to as "heavy labeling," provides numerous advantages, particularly in pharmacokinetic studies and as a means to protect metabolically labile positions in a drug molecule, potentially leading to improved safety and efficacy profiles. While the chemical properties of deuterated and non-deuterated (protiated) compounds are nearly identical, the subtle differences in their physicochemical properties can lead to a significant and often overlooked phenomenon in analytical chemistry: the chromatographic deuterium isotope effect (CDIE).

This technical guide provides a comprehensive overview of the core principles governing the deuterium isotope effect in various chromatographic techniques. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, understand, and leverage these effects in their work. This guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the underlying concepts and workflows.

Core Principles of the Chromatographic Deuterium Isotope Effect

The CDIE manifests as a difference in retention time between a deuterated compound and its protiated counterpart.[1] This effect stems from the fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These seemingly minor differences can alter the interactions between the analyte and the stationary phase, leading to observable changes in chromatographic behavior.

The direction and magnitude of the retention time shift are dependent on the chromatographic mode employed:

-

Reversed-Phase Chromatography (RPC): In RPC, where separation is based on hydrophobicity, deuterated compounds generally elute earlier than their non-deuterated analogs.[2] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[2]

-

Normal-Phase Chromatography (NPC): In contrast to RPC, deuterated compounds in NPC, which separates based on polarity, often elute later than their non-deuterated counterparts.[2] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.[2]

-

Gas Chromatography (GC): In GC, deuterated compounds typically elute earlier than their protiated analogs.[3] This is often referred to as an "inverse isotope effect" and is largely attributed to the higher vapor pressure of the deuterated compound.[4]

-

Hydrophilic Interaction Chromatography (HILIC): The deuterium isotope effect in HILIC can be more complex and is dependent on the specific stationary phase and mobile phase conditions. In some cases, deuterated peptides have been observed to be slightly more hydrophilic, which could lead to separation from their non-deuterated counterparts.[1][5][6] However, under certain conditions, such as using a zwitterionic stationary phase at an acidic pH, the isotope effect can be negligible.[1][5][7]

-

Supercritical Fluid Chromatography (SFC): SFC is a valuable technique for chiral separations and has been shown to be effective in separating enantiomers of deuterated compounds. Due to the use of supercritical CO2 as the primary mobile phase component, SFC can offer unique selectivity for isotopologues.

The magnitude of the CDIE is also influenced by:

-

Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a larger retention time shift.[8]

-

Position of Deuteration: The location of the deuterium atoms within the molecule can significantly impact its interaction with the stationary phase. For instance, deuterium substitution on an aromatic ring may have a more pronounced effect in reversed-phase HPLC than substitution on an aliphatic chain.[3][5]

Data Presentation: Quantitative Analysis of Deuterium Isotope Effects

The following tables summarize quantitative data from various studies, illustrating the observed retention time differences between deuterated and non-deuterated compounds under different chromatographic conditions. The chromatographic H/D isotope effect (hdIEC) is calculated as the retention time of the protiated compound (tR(H)) divided by the retention time of the deuterated compound (tR(D)). An hdIEC value greater than 1 indicates that the deuterated compound elutes earlier.

Table 1: Deuterium Isotope Effects in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

| Compound Pair | Number of Deuterium Atoms | Stationary Phase | Mobile Phase | hdIEC (tR(H) / tR(D)) | Reference |

| Metformin / d6-Metformin | 6 | Not Specified | Not Specified | 1.0084 | [3] |

| Olanzapine / d3-Olanzapine | 3 | C18 | Acetonitrile/Water | > 1 | [9] |

| Des-methyl olanzapine / d8-Des-methyl olanzapine | 8 | C18 | Acetonitrile/Water | > 1 | [9] |

| Dimethyl-labeled peptides (light vs. heavy) | Varies | C18 | Acetonitrile/Water with 0.1% Formic Acid | Median shift of 3s | [10] |

Table 2: Deuterium Isotope Effects in Gas Chromatography (GC)

| Compound Pair | Number of Deuterium Atoms | Stationary Phase | hdIEC (tR(H) / tR(D)) | Reference |

| Myristic acid / d27-Myristic acid | 27 | Fused-silica capillary | 1.0428 | [4] |

| Arachidonic acid / d8-Arachidonic acid | 8 | Fused-silica capillary | 1.0009 | [4] |

| Benzene / d6-Benzene | 6 | SPB-5 | > 1 | [4] |

| Toluene / d8-Toluene | 8 | SPB-5 | > 1 | [4] |

| Methylcyclohexane / d14-Methylcyclohexane | 14 | SPB-50 | > 1 | [4] |

| Octane / d18-Octane | 18 | SPB-50 | > 1 | [4] |

Table 3: Deuterium Isotope Effects in Hydrophilic Interaction Liquid Chromatography (HILIC)

| Compound Type | Stationary Phase | Mobile Phase pH | Observation | Reference |

| Dimethyl-labeled peptides | ZIC-cHILIC | 6.8 | Deuterated peptides are somewhat resolved | [7] |

| Dimethyl-labeled peptides | ZIC-cHILIC | 3.5 | Negligible isotope effect | [1][5][7] |

| Derivatized N-glycans and N-glycopeptides | Zwitterionic HILIC | Not Specified | Negligibly small isotope effect | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and manage the chromatographic deuterium isotope effect.

Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard in RP-HPLC-MS

Objective: To determine the retention time difference (ΔtR) between a non-deuterated analyte and its deuterated internal standard under specific reversed-phase liquid chromatography-mass spectrometry (LC-MS) conditions.

Materials:

-

Analyte of interest

-

Corresponding deuterated internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid

-

C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

LC-MS/MS system

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a working solution by mixing equal volumes of the analyte and internal standard stock solutions to a final concentration of approximately 1 µg/mL.[4]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Gradient: A suitable gradient to achieve good peak shape and retention for the analyte (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions).[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Injection Volume: 5 µL.[4]

-

Column Temperature: 30 °C.[4]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

-

-

Data Analysis:

-

Acquire the chromatograms for both the analyte and the deuterated internal standard.

-

Determine the retention time at the apex of each peak.

-

Calculate the difference in retention time (ΔtR) between the non-deuterated (tR(H)) and deuterated (tR(D)) compounds: ΔtR = tR(H) - tR(D).

-

Repeat the injection at least three times to assess the reproducibility of the retention times and the ΔtR.

-

Protocol 2: Analysis of Deuterated Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify deuterated and non-deuterated compounds using GC-MS.

Materials:

-

Protiated and deuterated analytes

-

High-purity helium or hydrogen carrier gas

-

Appropriate GC column (e.g., SPB-5, SPB-35, or SPB-50 for general screening)[4]

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Prepare solutions of the protiated and deuterated analytes in a suitable volatile solvent (e.g., hexane, dichloromethane).

-

If necessary, perform derivatization to improve volatility and thermal stability. For example, using a deuterated derivatization agent like MSTFA-d9 for comparative analysis.

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: Select a column with appropriate polarity for the analytes of interest.

-

Carrier Gas Flow Rate: Optimize for best separation efficiency (e.g., 0.6 mL/min for a 0.32 mm i.d. column for D/H ratio analysis of natural gas).

-

Oven Temperature Program: Develop a temperature program that provides good resolution of the isotopic pair. This may require relatively low temperatures and slow ramp rates.

-

Injector Temperature: Set to ensure complete volatilization of the sample without degradation.

-

-

Mass Spectrometry:

-

Ionization Mode: Typically Electron Ionization (EI).

-

Scan Mode: Acquire full scan mass spectra to identify the compounds and selected ion monitoring (SIM) for quantitative analysis.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the protiated and deuterated compounds based on their retention times and mass spectra.

-

Calculate the chromatographic H/D isotope effect (hdIEC) as described in Protocol 1.

-

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of deuterium isotope effects in chromatography.

Conclusion

The chromatographic deuterium isotope effect is a critical consideration for any analytical method involving deuterated compounds. For researchers in drug development, a thorough understanding of this phenomenon is essential for the accurate quantification of drugs and their metabolites, as well as for the successful development of deuterated drug candidates. By carefully considering the choice of chromatographic conditions and validating the co-elution of analytes and their deuterated internal standards, scientists can mitigate potential analytical errors and ensure the generation of high-quality, reliable data. The information and protocols provided in this guide serve as a valuable resource for navigating the complexities of the deuterium isotope effect and harnessing its potential in modern chromatographic analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. | Semantic Scholar [semanticscholar.org]

- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oipub.com [oipub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

4'-Bromovalerophenone-d9 certificate of analysis specifications

An In-depth Technical Guide to the Certificate of Analysis Specifications for 4'-Bromovalerophenone-d9

For researchers, scientists, and drug development professionals, understanding the quality and purity of a deuterated standard like this compound is paramount for its application in metabolic studies, as an internal standard for mass spectrometry-based quantification, or as a building block in complex organic synthesis. This technical guide provides a detailed overview of the typical specifications found on a Certificate of Analysis (CoA) for this compound, complete with experimental protocols and workflow diagrams.

Physicochemical and Quality Specifications

The Certificate of Analysis for this compound provides critical data regarding its identity, purity, and isotopic enrichment. Below is a summary of typical specifications.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 1-(4-Bromophenyl)pentan-1-one-2,2,3,3,4,4,5,5,5-d9 |

| Synonyms | This compound, 1-Bromo-4-pentanoylbenzene-d9 |

| Product Code | e.g., TRC-B689027 |

| Molecular Formula | C₁₁H₄D₉BrO |

| Molecular Weight | 250.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Purity | HPLC/GC | ≥98.0% |

| Identity | ¹H NMR, Mass Spec | Conforms to structure |

| Isotopic Enrichment | Mass Spec / ²H NMR | ≥98 atom % D |

| Residual Solvents | ¹H NMR / GC-HS | To be reported |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality of this compound. The following are representative protocols for the key analytical tests cited in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient:

-

Start with 60% B, hold for 2 minutes.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 60% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

-

Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak.

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the deuterated compound.

-

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source.

-

-

Method:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system.

-

The instrument is operated in positive ion mode.

-

-

Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to the [M+H]⁺ adduct of this compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.

Identity and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the location of deuterium labeling.

-

¹H NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃)

-

Analysis: The ¹H NMR spectrum is compared to that of the non-deuterated standard. The absence or significant reduction of signals corresponding to the valerophenone chain protons confirms successful deuteration.

-

-

²H NMR Spectroscopy:

-

Solvent: Chloroform (CHCl₃)

-

Analysis: The ²H NMR will show signals at the chemical shifts where deuterium atoms are present, providing direct evidence of the labeling positions.

-

Isotopic Enrichment Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To quantify the percentage of the deuterated species relative to any residual non-deuterated or partially deuterated species.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Analysis: The mass spectrometer is set to scan for the molecular ions of both the deuterated and non-deuterated compounds. The relative abundance of these ions is used to calculate the isotopic enrichment.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of processes in quality control and synthesis.

Caption: Quality Control Workflow.

Caption: Analytical Technique Interrelation.

The Synthetic Versatility of 4'-Bromovalerophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromovalerophenone is a bifunctional aromatic ketone that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring a reactive ketone carbonyl group and a bromine-substituted aromatic ring, allows for a wide array of chemical transformations. This dual reactivity makes it an invaluable precursor for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and advanced materials.[1] The valerophenone backbone can engage in hydrophobic interactions within protein binding pockets, while the bromo-substituent provides a convenient handle for the introduction of diverse functionalities via cross-coupling reactions, significantly enhancing its utility in medicinal chemistry. This guide provides a comprehensive overview of the applications of 4'-Bromovalerophenone, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in research and development.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 4'-Bromovalerophenone is essential for its safe handling, storage, and effective application in synthetic protocols. The key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(4-bromophenyl)pentan-1-one |

| Synonyms | p-Bromovalerophenone, p-Bromophenyl butyl ketone |

| CAS Number | 7295-44-5 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 34-36 °C |

| Boiling Point | 168-169 °C at 20 mmHg |

| Solubility | Soluble in chloroform and ethyl acetate |

Core Synthetic Applications

The synthetic utility of 4'-Bromovalerophenone stems from the independent reactivity of its two primary functional groups: the ketone and the aryl bromide. This allows for a modular approach to the synthesis of complex molecules.

Reactions at the Carbonyl Group

The ketone functionality of 4'-Bromovalerophenone can undergo a variety of classical carbonyl reactions.

1. Claisen-Schmidt Condensation to form Chalcones

A prominent application of 4'-Bromovalerophenone is its use in the Claisen-Schmidt condensation with aromatic aldehydes to synthesize chalcones.[2][3][4][5][6] These α,β-unsaturated ketones are important intermediates for the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.[7]

References

- 1. 4'-Bromovalerophenone | High-Purity Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. scitepress.org [scitepress.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in the synthesis of acetylcholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantitative Analysis of a Synthetic Cathinone in Human Plasma by LC-MS/MS Using 4'-Bromovalerophenone-d9 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a synthetic cathinone (hereinafter referred to as "Analyte X") in human plasma. The method utilizes 4'-Bromovalerophenone-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and experimental variability.[1][2] Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research and forensic toxicology settings.

Introduction

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry for mitigating experimental variabilities such as matrix effects, ionization suppression, and sample processing losses.[2] Deuterated analogs of the analyte are ideal internal standards as they share nearly identical chemical and physical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2][3] 4'-Bromovalerophenone is a known precursor in the synthesis of some psychotropic substances.[4][5] Its deuterated form, this compound, serves as an excellent internal standard for structurally similar compounds. This note details a validated LC-MS/MS protocol for the quantification of Analyte X in human plasma, employing this compound.

Experimental Protocols

2.1. Materials and Reagents

-

Analytes and Internal Standard: Analyte X and this compound (≥98% isotopic purity) were sourced from a certified chemical supplier.

-

Solvents: LC-MS grade acetonitrile, methanol, and water were used. Formic acid (reagent grade) was also utilized.

-

Matrix: Blank human plasma was obtained from a certified biobank.

2.2. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Individual stock solutions of Analyte X and this compound were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: A series of working standard solutions of Analyte X were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted in acetonitrile to a final concentration of 100 ng/mL.

2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution (this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.[2]

2.4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

System: A tandem mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: (Hypothetical values)

-

Analyte X: Precursor Ion (m/z) -> Product Ion (m/z)

-

This compound: Precursor Ion (m/z) -> Product Ion (m/z)

-

-

Data Presentation

Table 1: Calibration Curve for Analyte X

| Calibrator Level | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 0.5 | 1,250 | 50,000 | 0.025 |

| 2 | 1 | 2,480 | 49,500 | 0.050 |

| 3 | 5 | 12,600 | 50,500 | 0.250 |

| 4 | 10 | 25,200 | 50,300 | 0.501 |

| 5 | 50 | 125,500 | 50,100 | 2.505 |

| 6 | 100 | 251,000 | 50,200 | 5.000 |

| 7 | 250 | 627,000 | 50,150 | 12.502 |

| 8 | 500 | 1,255,000 | 50,250 | 24.975 |

Correlation Coefficient (r²): >0.995

Table 2: Quality Control (QC) Sample Analysis

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 1.5 | 1.45 | 96.7 | 4.8 |

| Medium | 75 | 78.2 | 104.3 | 3.5 |

| High | 400 | 390.5 | 97.6 | 2.9 |

Acceptance Criteria: Accuracy within ±15%, Precision <15% RSD

Visualization

Caption: LC-MS/MS workflow for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Analyte X in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for applications in regulated environments such as clinical and forensic laboratories. The simple protein precipitation sample preparation protocol allows for a high-throughput workflow.

References

Application Notes and Protocols for the Preparation of 4'-Bromovalerophenone-d9 Stock and Working Solutions

Introduction

4'-Bromovalerophenone-d9 is the deuterated form of 4'-Bromovalerophenone, an aromatic ketone. Deuterated compounds are frequently utilized as internal standards in quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] This document provides detailed protocols for the preparation of stock and working solutions of this compound to be used by researchers, scientists, and drug development professionals.

Materials and Equipment

2.1. Chemicals and Reagents:

-

This compound (neat solid, purity ≥98%)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Deionized water (>18 MΩ·cm)

-

Inert gas (Argon or Nitrogen)

2.2. Equipment:

-

Analytical balance (4 or 5 decimal places)

-

Volumetric flasks (Class A)

-

Pipettes and tips (calibrated)

-

Amber glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Sonicator

-

Fume hood

-

Freezer (-20°C)

-

Refrigerator (2-8°C)

Health and Safety

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

-

Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

4.1. Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. Methanol is a common solvent for creating stock solutions of deuterated standards.[3][4]

4.1.1. Procedure:

-

Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat using an analytical balance. Record the exact weight.

-

Dissolution: Carefully transfer the weighed compound to a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of methanol to the volumetric flask.

-

Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer and Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined screw cap.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Storage: Store the stock solution at -20°C for long-term storage.[5]

4.2. Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration. The following protocol describes the preparation of a 1 µg/mL working solution. This concentration can be adjusted based on the expected concentration range of the analyte in the samples.

4.2.1. Procedure for 1 µg/mL Working Solution:

-

Stock Solution Equilibration: Allow the 1 mg/mL stock solution to equilibrate to room temperature.

-

Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 100 mL Class A volumetric flask.

-

Volume Adjustment: Add the appropriate solvent (e.g., methanol, acetonitrile, or a mixture with deionized water depending on the analytical method) to the flask to bring the volume to 100 mL.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer and Storage: Transfer the working solution to an amber glass vial with a PTFE-lined screw cap.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Storage: Store the working solution at 2-8°C. It is recommended to prepare fresh working solutions regularly, for example, weekly or bi-weekly, depending on the stability of the compound in the chosen solvent.[5]

Quantitative Data Summary

| Parameter | Stock Solution | Working Solution |

| Analyte | This compound | This compound |

| Concentration | 1 mg/mL | 1 µg/mL (example) |

| Solvent | Methanol (HPLC or LC-MS grade) | Methanol, Acetonitrile, or as required by the analytical method |

| Preparation Volume | 10 mL | 100 mL (example) |

| Storage Container | Amber glass vial with PTFE-lined screw cap | Amber glass vial with PTFE-lined screw cap |

| Storage Temperature | -20°C (Long-term) | 2-8°C (Short-term) |

| Recommended Stability | Consult manufacturer's data; typically stable for months to years when stored properly. | Prepare fresh weekly or as stability data permits. |

Quality Control

To ensure the accuracy of quantitative results, the concentration and purity of the prepared solutions should be verified.

-

Initial Verification: Analyze the freshly prepared stock solution using a calibrated instrument (e.g., LC-MS or GC-MS) to confirm its identity and approximate concentration.

-

Purity Assessment: The purity of the neat material should be provided by the supplier on the Certificate of Analysis (CoA). High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[6]

-

Calibration Checks: Regularly run a known concentration of a quality control (QC) sample to confirm the accuracy of the calibration curve and the stability of the working solutions.[7] QC samples should ideally be prepared from an independent stock solution.

Diagrams

Caption: Workflow for the preparation and quality control of this compound stock and working solutions.

References

- 1. nebiolab.com [nebiolab.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Quality Control (QC) Best Practice | SCION Instruments [scioninstruments.com]

Application Note: Quantitative Analysis of Synthetic Cathinones in Human Urine Using 4'-Bromovalerophenone-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the quantitative analysis of a panel of synthetic cathinones in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4'-Bromovalerophenone-d9 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. While the use of deuterated internal standards is a well-established and highly recommended practice in forensic toxicology for the analysis of synthetic cathinones, the specific application of this compound is presented here as a scientifically sound, proposed approach based on established analytical principles, pending direct literature validation. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative data to guide method development and validation for researchers, scientists, and drug development professionals.

Introduction

Synthetic cathinones, often illicitly marketed as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). Their potent stimulant effects, similar to those of amphetamines and cocaine, have led to widespread abuse and significant public health concerns. The diverse and ever-changing chemical structures of synthetic cathinones pose a considerable challenge for forensic and clinical laboratories, necessitating robust and reliable analytical methods for their detection and quantification in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and specificity.[1][2] A critical component of a robust quantitative LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte of interest and behaves similarly during extraction and ionization, thereby compensating for variations that can occur throughout the analytical process.[3] Deuterated analogs are the most common type of SIL-IS used in forensic toxicology.[4]

This application note outlines a proposed method for the quantification of several common synthetic cathinones using this compound as an internal standard. Although direct literature citing the use of this specific internal standard for cathinone analysis is not currently available, its structural similarity to the valerophenone class of cathinones makes it a plausible candidate. The protocols and data presented herein are based on established methodologies for synthetic cathinone analysis and serve as a detailed guide for laboratories to develop and validate their own quantitative methods.

Signaling Pathway of Synthetic Cathinones

Synthetic cathinones primarily exert their psychostimulant effects by targeting monoamine transporters in the brain, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] Depending on their chemical structure, they can act as either transporter substrates (releasers) or transporter inhibitors (blockers).[5][7] This interaction leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in enhanced monoaminergic signaling.[6][7]

Caption: Generic signaling pathway of synthetic cathinones.

Experimental Protocols

Materials and Reagents

-

Analytes: Mephedrone, Methylone, MDPV, α-PVP, Pentedrone (and others as required)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange)

Sample Preparation (Solid Phase Extraction)

-

To 1.0 mL of urine, add 10 µL of a 1 µg/mL solution of this compound in methanol.

-

Vortex mix for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 2% formic acid in water, and then 1 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: UPLC/UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Experimental Workflow

Caption: Experimental workflow for synthetic cathinone analysis.

Quantitative Data

The following tables provide representative quantitative data for the analysis of synthetic cathinones, compiled from existing literature.[1][9] These values are intended to serve as a benchmark for method development and validation. The specific performance of the proposed method using this compound would require experimental determination.

Table 1: Representative MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Mephedrone | 178.1 | 160.1 | 145.1 |

| Methylone | 208.1 | 190.1 | 163.1 |

| MDPV | 276.2 | 135.1 | 126.1 |

| α-PVP | 246.2 | 126.1 | 91.1 |

| Pentedrone | 192.1 | 160.1 | 119.1 |

| This compound (IS) | 251.1 | 184.0 | 156.0 |

Note: The MRM transitions for this compound are hypothetical and would need to be optimized experimentally.

Table 2: Representative Method Validation Parameters

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | R² |

| Mephedrone | 1.0 | 1.0 - 500 | >0.99 |

| Methylone | 1.0 | 1.0 - 500 | >0.99 |

| MDPV | 0.5 | 0.5 - 250 | >0.99 |

| α-PVP | 0.5 | 0.5 - 250 | >0.99 |

| Pentedrone | 1.0 | 1.0 - 500 | >0.99 |

Conclusion

This application note provides a detailed, proposed protocol for the quantitative analysis of synthetic cathinones in human urine using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard is paramount for achieving the high accuracy and precision required in forensic and clinical toxicology.[3] While the specific performance of this compound needs to be established through rigorous method validation, the provided workflow, instrumental parameters, and representative data offer a solid foundation for laboratories to develop and implement robust analytical methods for the challenging and evolving landscape of synthetic cathinones.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison [mdpi.com]

Application Note: Quantitative Analysis of 4'-Bromovalerophenone-d9 by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

4'-Bromovalerophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate and precise quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This application note details a robust and sensitive method for the quantitative analysis of 4'-Bromovalerophenone using Gas Chromatography-Mass Spectrometry (GC-MS) with its deuterated analog, 4'-Bromovalerophenone-d9, as an internal standard. The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for variations during sample preparation and injection.

This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for 4'-Bromovalerophenone in various sample matrices. The protocols provided herein are based on established analytical principles for similar compounds and should be validated in the user's laboratory for their specific application.[3]

Experimental Protocols

Materials and Reagents

-

Analytes: 4'-Bromovalerophenone (≥98% purity), this compound (≥98% isotopic purity)

-

Solvents: Ethyl acetate (GC grade), Methanol (GC grade)

-

Reagents: Deionized water, Nitrogen gas (high purity)

Instrumentation

A Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector is required. The following configuration or an equivalent is recommended:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Autosampler: Agilent 7693A (or equivalent)

-

GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4'-Bromovalerophenone and dissolve it in 10 mL of ethyl acetate to obtain a concentration of 1 mg/mL.

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of ethyl acetate to obtain a concentration of 1 mg/mL.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with ethyl acetate to achieve a final concentration of 10 µg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking the appropriate amount of the 4'-Bromovalerophenone primary stock solution and a constant amount of the IS working solution into a suitable matrix or solvent. A typical concentration range would be from 0.1 µg/mL to 100 µg/mL.[3]

-

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, reaction mixture). A general liquid-liquid extraction (LLE) protocol for an aqueous matrix is provided below.

-

To 1 mL of the sample, add 100 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 2 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Transfer the solution to a GC vial for analysis.

GC-MS Method Parameters

The following GC-MS parameters are recommended as a starting point for method development.

Table 1: GC-MS Instrumentation and Conditions

| Parameter | Value |

| GC Parameters | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 25°C/min to 275°C, hold for 2 min |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |